2,4,5-trimethylpyridin-3-ol hydrochloride
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Overview
Description
2,4,5-Trimethylpyridin-3-ol hydrochloride is a chemical compound with a pyridine ring structure substituted with three methyl groups and a hydroxyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethylpyridin-3-ol hydrochloride typically involves the chlorination of pyridoxine (vitamin B6) to form intermediate compounds, which are then subjected to reductive cleavage and bromination to yield the desired product . The reaction conditions often include the use of specific reagents such as acid chlorides and borane for the reduction steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2,4,5-Trimethylpyridin-3-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,5-trimethylpyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit serotonin-induced angiogenesis and tumor growth through the PI3K/NOX pathway . Additionally, it can modulate immune responses by affecting the differentiation of T-helper cells .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,4,5-trimethylpyridin-3-ol: An analogue with similar biological activities.
2-Amino-4,6-dimethylpyrimidin-5-ol: Another compound with a pyridine ring structure and similar chemical properties.
Uniqueness
2,4,5-Trimethylpyridin-3-ol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to modulate immune responses and inhibit angiogenesis makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
101870-79-5 |
---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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